

6-Chloroquinolin-4-amine molecular weight and formula

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Compound of Interest

Compound Name: 6-Chloroquinolin-4-amine

Cat. No.: B7761084

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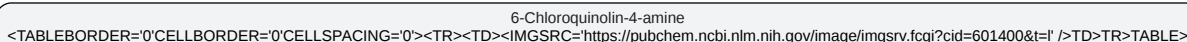
An In-depth Technical Guide to **6-Chloroquinolin-4-amine**: Properties, Synthesis, and Applications

Abstract

6-Chloroquinolin-4-amine is a pivotal heterocyclic amine that serves as a foundational scaffold in the landscape of medicinal chemistry and drug development. Its quinoline core, functionalized with a chlorine atom at the 6-position and an amine group at the 4-position, provides a versatile platform for synthesizing a diverse array of bioactive molecules. This guide offers a comprehensive technical overview of its molecular properties, established synthetic routes, mechanistic principles, and critical applications, with a focus on its role in the development of therapeutic agents. Authored for researchers and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a core reference for leveraging this compound in modern research endeavors.

Molecular Identity and Physicochemical Properties

The unique arrangement of a chloro-substituted aromatic ring fused to a 4-aminopyridine moiety imparts specific electronic and steric properties to **6-Chloroquinolin-4-amine**, making it an ideal precursor for targeted drug design. The electron-withdrawing nature of the chlorine atom and the quinoline nitrogen influences the reactivity of the entire ring system, particularly at the 4-amino position, which is crucial for subsequent derivatization.



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Caption: Chemical Structure of **6-Chloroquinolin-4-amine**.

Quantitative data and key identifiers for **6-Chloroquinolin-4-amine** are summarized in the table below for quick reference.

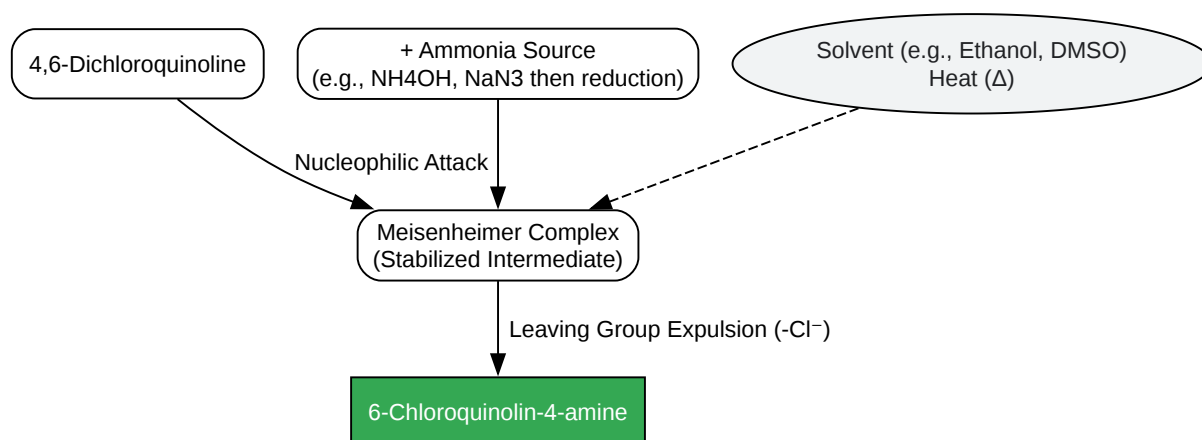
Property	Value	Source
Molecular Formula	C ₉ H ₇ ClN ₂	[1]
Molecular Weight	178.62 g/mol	[1]
IUPAC Name	6-chloroquinolin-4-amine	[2]
Synonyms	4-Amino-6-chloroquinoline, 6-Chloro-quinolin-4-ylamine	[1]
CAS Number	20028-60-8	[3]
Appearance	Yellow solid	
XLogP3	2.3	[1]

Synthesis and Mechanistic Considerations

The synthesis of 4-aminoquinoline scaffolds, including the 6-chloro derivative, is most commonly achieved through nucleophilic aromatic substitution (S_NAr) on a pre-functionalized quinoline core. This strategy is highly effective due to the electronic properties of the quinoline ring.

Causality of Synthetic Strategy: The nitrogen atom within the quinoline ring acts as a strong electron-withdrawing group, which significantly acidifies the C-H bonds and, more importantly, activates the positions ortho and para to it (C2 and C4) towards nucleophilic attack. When a leaving group, such as a chlorine atom, is present at the C4 position (i.e., in 4,6-dichloroquinoline), this position becomes highly electrophilic and susceptible to displacement

by a nucleophile like ammonia or an ammonia equivalent. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex.



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Caption: General workflow for the synthesis of **6-Chloroquinolin-4-amine**.

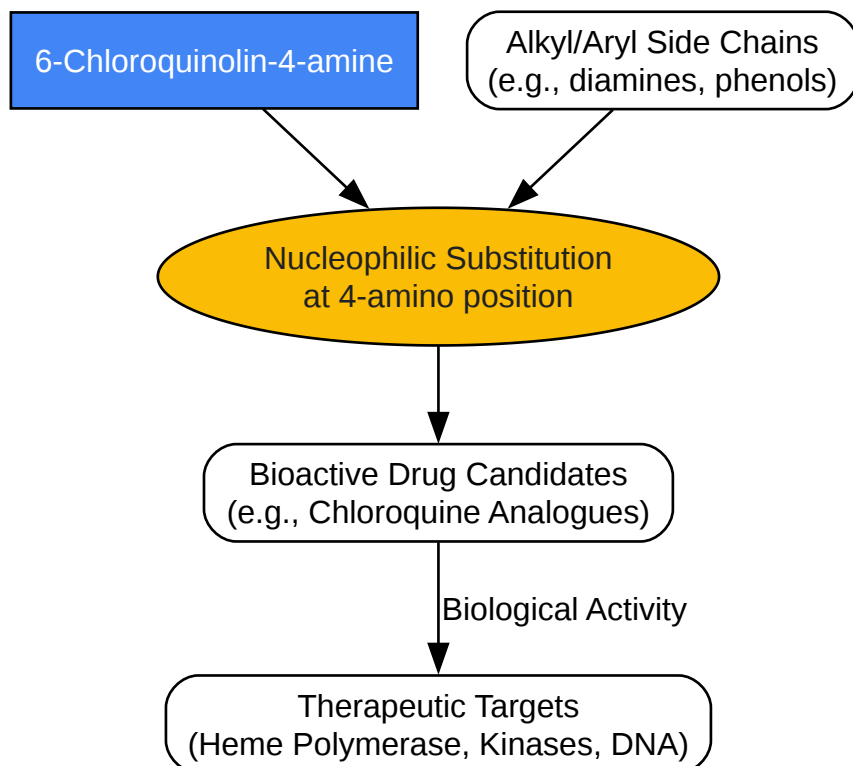
This well-established pathway underscores the reliability and efficiency of S_NAr reactions for accessing functionalized quinoline cores, a cornerstone of many pharmaceutical syntheses.^[4]

Core Applications in Drug Development

6-Chloroquinolin-4-amine is not merely an intermediate; it is a privileged scaffold. Its structure is a key component in numerous therapeutic agents, most notably in the realm of antimalarial and anticancer drugs.

- **Antimalarial Agents:** The 4-aminoquinoline scaffold is the pharmacophore responsible for the activity of chloroquine, a cornerstone of malaria treatment for decades.^[5] Derivatives of **6-Chloroquinolin-4-amine** are continuously explored to combat drug-resistant strains of *Plasmodium falciparum*. The mechanism often involves the accumulation of the drug in the parasite's acidic food vacuole, where it inhibits the polymerization of heme into hemozoin, leading to parasite toxicity.

- Anticancer Research: The quinoline ring system is adept at intercalating with DNA and inhibiting topoisomerase enzymes, both critical targets in cancer therapy. Furthermore, derivatives have been shown to modulate key signaling pathways involved in cell proliferation and survival.[5][6] Research has demonstrated that modifying the 4-amino group allows for the introduction of various side chains, which can be tailored to enhance binding affinity and selectivity for specific cancer-related targets.[5]



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Sources

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